2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one - 211244-81-4

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-323083
CAS Number: 211244-81-4
Molecular Formula: C8H7N3OS
Molecular Weight: 193.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family. These compounds are considered privileged scaffolds in medicinal chemistry due to their structural similarity to nitrogenous bases found in DNA and RNA []. This similarity enables them to interact with a variety of biological targets, making them attractive starting points for the development of novel therapeutics and chemical probes for various diseases [].

Synthesis Analysis

Several synthetic routes have been described for the preparation of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives. One common approach involves the initial synthesis of a pyrimidine ring followed by its annulation with a pyridine ring [].

A representative example is the multi-step synthesis of 5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one []. This method involves the condensation of ethyl 2-cyano-4,4-diethoxy-3-methylbutyrate with thiourea, followed by alkylation and cyclization using dimethyl sulfate.

Molecular Structure Analysis

The core structure of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one consists of a pyrimidine ring fused to a pyridine ring, with a methylthio group (-SCH3) attached at the 2-position of the pyrimidine ring and a carbonyl group at the 7-position. The molecule exists predominantly in its keto tautomeric form [], which is stabilized by the presence of the electron-withdrawing carbonyl group.

Chemical Reactions Analysis

The methylthio group (-SCH3) at the 2-position of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is susceptible to various chemical transformations, allowing for further derivatization. One example is the alkylation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one using dimethyl sulfate, leading to the formation of the corresponding 5-methyl derivative [].

For instance, some pyrido[2,3-d]pyrimidin-7(8H)-ones are known to inhibit protein kinases by competing with ATP for binding to the ATP-binding site []. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and other cellular processes, leading to potential therapeutic benefits in various diseases, including cancer [].

Applications
  • Kinases: Several pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have been identified as potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs) [, , ], Abelson tyrosine kinase (ABL) [], and epidermal growth factor receptor (EGFR) tyrosine kinase []. These inhibitors have potential applications in treating cancer and other diseases characterized by dysregulated kinase activity.
  • Transient Receptor Potential Vanilloid Type 1 (TRPV1): Some pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, such as 7-tert-butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP), have been shown to act as TRPV1 antagonists []. TRPV1 antagonists hold therapeutic potential for treating chronic pain and other conditions associated with TRPV1 activation.

8-Ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one (1)

Compound Description: This compound served as a starting point for a research program investigating pyrido[2,3-d]pyrimidin-7-ones as cyclin-dependent kinase (CDK) inhibitors []. It exhibits potent inhibitory activity against CDK4 with an IC50 of 4 nM []. This compound exemplifies the exploration of structural modifications within the pyrido[2,3-d]pyrimidin-7-one scaffold for enhanced CDK inhibition.

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

Compound Description: Research on this compound focused on developing improved crystalline forms of the free base to enhance its pharmaceutical properties []. It is identified as a selective inhibitor of CDK4/6 and is investigated for its potential in treating cell proliferative diseases, particularly cancer [].

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod)

Compound Description: Pamapimod is an orally bioavailable and highly selective p38α inhibitor []. It emerged from a research program focused on developing p38α inhibitors, ultimately leading to clinical candidate development for rheumatoid arthritis [].

6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

Compound Description: R1487, another potent p38α inhibitor, was developed alongside Pamapimod as part of the same research program []. This compound further highlights the successful exploration of structure-activity relationships within the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

Compound Description: This compound stands out as an irreversible covalent inhibitor of fibroblast growth factor receptors (FGFR1-4) []. This unique mechanism of action makes it a promising candidate for treating FGFR-driven cancers, highlighting the potential of pyrido[2,3-d]pyrimidin-7(8H)-ones beyond kinase inhibition [].

G-5555 (8)

Compound Description: G-5555 (8) is a known p21-activated kinase (PAK) inhibitor []. It served as a starting point for developing selective inhibitors for the Mammalian STE20-like kinases (MST3/4) [], highlighting the adaptability of certain scaffolds for targeting related kinases.

MR24 (24) and MR30 (27)

Compound Description: These compounds represent selective inhibitors of MST3/4 kinases [, ]. They were developed from the optimization of G-5555 (8) [, ], showcasing the successful application of structure-based design to achieve kinase selectivity.

PF-06447475 (2)

Compound Description: This compound is a known inhibitor of MST1/2 kinases [, ]. It is used in conjunction with the MST3/4 inhibitors MR24 and MR30 to investigate the distinct roles of these closely related kinases in cellular processes [, ].

4-Amino-pyrido[2,3-d]pyrimidin-7(8H)-ones

Compound Description: This group of compounds was studied for their unique reactivity, particularly the formation of a stable Wheland intermediate upon bromination []. This chemical behavior allows for the orthogonal decoration of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, expanding its potential for developing novel compounds [].

5-Methoxy and 5-anilinopyrido[2,3-d]pyrimidin-7(8H)-ones (2a-2f)

Compound Description: These compounds, synthesized via a tandem Michael addition-cyclization reaction, were found to be submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase []. This discovery underscores the potential of pyrido[2,3-d]pyrimidin-7(8H)-ones as scaffolds for developing EGFR inhibitors.

Properties

CAS Number

211244-81-4

Product Name

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)

InChI Key

WPUAPGRZGJOIBX-UHFFFAOYSA-N

SMILES

CSC1=NC=C2C=CC(=O)NC2=N1

Canonical SMILES

CSC1=NC=C2C=CC(=O)NC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.